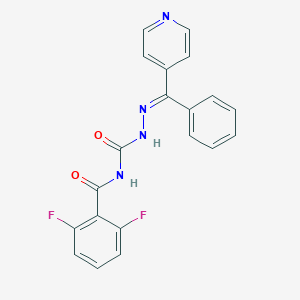![molecular formula C18H18N6O2S B287825 N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, also known as MMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC is a hydrazinecarbothioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells through the inhibition of matrix metalloproteinases. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential therapeutic properties. However, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. Another method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. These methods have been optimized to obtain high yields of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide with good purity.
科学研究应用
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antifungal activities. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.
属性
产品名称 |
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
分子式 |
C18H18N6O2S |
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6O2S/c1-12-16(20-23-24(12)13-8-4-3-5-9-13)17(25)21-22-18(27)19-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,25)(H2,19,22,27) |
InChI 键 |
OBUKBVSPYZGHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
规范 SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287742.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)

![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


